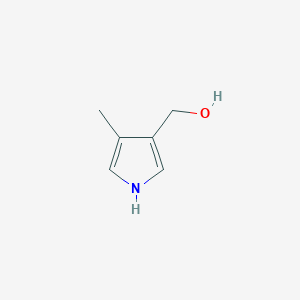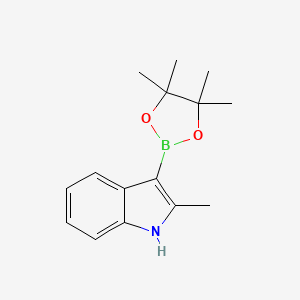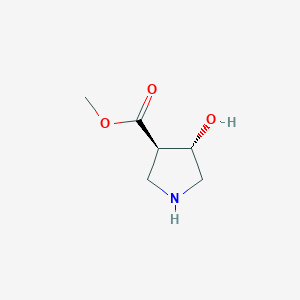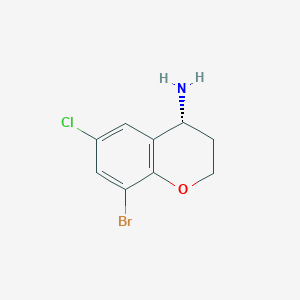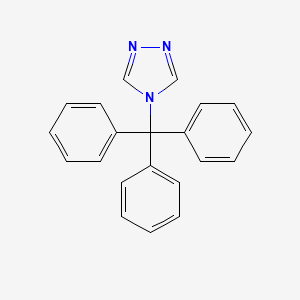
4-(TRiphenylmethyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triphenylmethyl)-1,2,4-triazole is an organic compound that features a triazole ring substituted with a triphenylmethyl group The triazole ring is a five-membered ring containing three nitrogen atoms, while the triphenylmethyl group consists of a central carbon atom bonded to three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylmethyl)-1,2,4-triazole typically involves the reaction of triphenylmethyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Triphenylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylmethyl cation, which is stable in certain environments.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the triazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triphenylmethyl cation, while substitution reactions can produce various substituted triazoles .
Aplicaciones Científicas De Investigación
4-(Triphenylmethyl)-1,2,4-triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Triphenylmethyl)-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The triphenylmethyl group can stabilize reactive intermediates, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Triphenylmethane: An organic compound with a similar triphenylmethyl group but without the triazole ring.
Triphenylmethyl silanes: Compounds with a triphenylmethyl group bonded to a silicon atom.
Uniqueness: 4-(Triphenylmethyl)-1,2,4-triazole is unique due to the presence of both the triazole ring and the triphenylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The triazole ring enhances its stability and reactivity, while the triphenylmethyl group provides steric protection and electronic effects .
Propiedades
Fórmula molecular |
C21H17N3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-trityl-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-16-22-23-17-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
XSVJCWHRKXWJMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
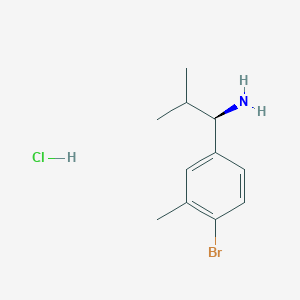
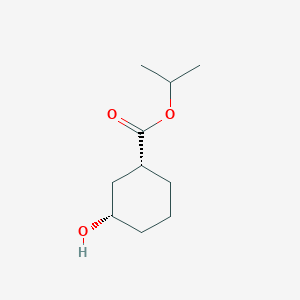
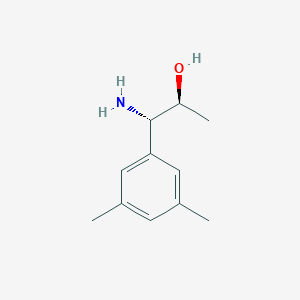
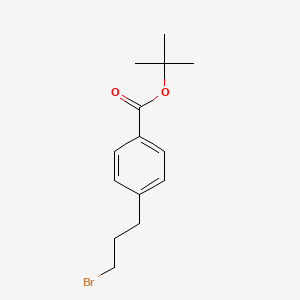
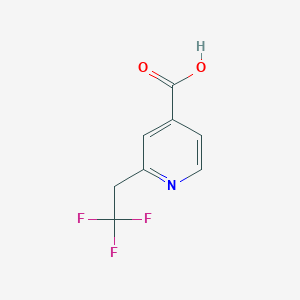
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)

